![molecular formula C20H16N4O4 B2985547 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide CAS No. 1184996-67-5](/img/structure/B2985547.png)
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structural features, which include a benzodioxole moiety and a pyrimidoindole core. These structural elements contribute to its diverse biological activities and potential therapeutic applications.
Mecanismo De Acción
Target of Action
The primary targets of this compound are microtubules and their component protein, tubulin . These structures are crucial for cell division and are therefore a leading target for anticancer agents .
Mode of Action
The compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and induces cell apoptosis .
Biochemical Pathways
The compound affects the pathways related to cell division and apoptosis. By interacting with tubulin and microtubules, it disrupts the normal process of mitosis, leading to cell cycle arrest at the S phase . This disruption triggers the apoptosis pathway, resulting in programmed cell death .
Pharmacokinetics
Its antiproliferative activity against various cancer cell lines suggests that it may have favorable bioavailability .
Result of Action
The compound’s action results in cell cycle arrest and the induction of apoptosis in cancer cells . Specifically, it has shown promising results against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Análisis Bioquímico
Biochemical Properties
The compound plays a role in biochemical reactions, particularly in the context of cancer biology . It has been designed based on literature reports of the activity of indoles against various cancer cell lines . The compound interacts with enzymes and proteins involved in cell cycle regulation and apoptosis, leading to cell cycle arrest at the S phase and induced apoptosis in certain cancer cells .
Cellular Effects
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .
Molecular Mechanism
The compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It has been found to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells, suggesting that it may interact with molecules involved in these processes .
Temporal Effects in Laboratory Settings
It has been shown to cause cell cycle arrest and induce apoptosis in cancer cells .
Métodos De Preparación
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide typically involves multiple steps, including the formation of the benzodioxole and pyrimidoindole intermediates. One common synthetic route involves the Pd-catalyzed C-N cross-coupling reaction, which is used to form the indole core . The reaction conditions often include the use of catalytic tris(dibenzylideneacetone)dipalladium, 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP), and cesium carbonate as the base . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Análisis De Reacciones Químicas
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and lithium tetrahydroaluminate for reduction . Major products formed from these reactions include brominated and reduced derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
Studies have shown that derivatives of this compound exhibit significant anticancer activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia . Additionally, it has been evaluated for its antioxidant activity, making it a promising candidate for further development in the field of oncology and other therapeutic areas .
Comparación Con Compuestos Similares
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide can be compared to other indole-based compounds that exhibit anticancer activity. Similar compounds include 3-N-benzo[1,2,5]oxadiazole and 3-N-2-methylquinoline derivatives, which also target tubulin and exhibit potent anticancer activity . the unique combination of the benzodioxole and pyrimidoindole moieties in this compound provides distinct structural advantages that may enhance its biological activity and therapeutic potential.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4/c25-17(21-8-12-5-6-15-16(7-12)28-11-27-15)9-24-10-22-18-13-3-1-2-4-14(13)23-19(18)20(24)26/h1-7,10,23H,8-9,11H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTKDZYQBVRRSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=NC4=C(C3=O)NC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
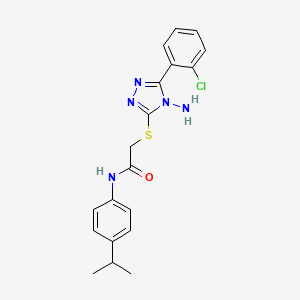
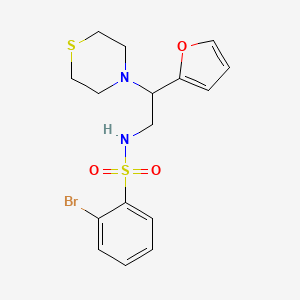
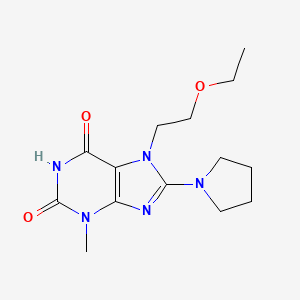
![N-(3-fluoro-4-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2985468.png)
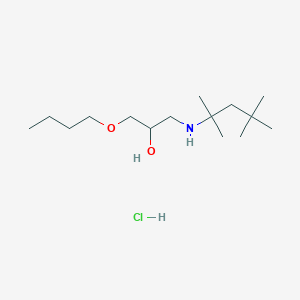
![2-chloro-N-[4-(morpholin-4-ylsulfonyl)benzyl]acetamide](/img/structure/B2985471.png)
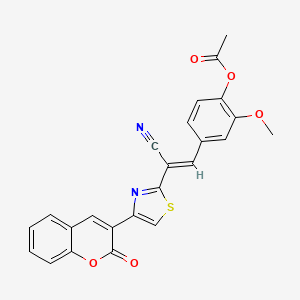
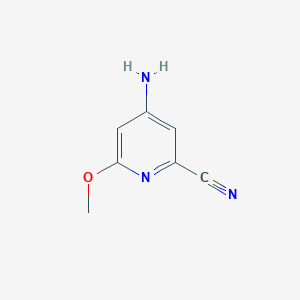
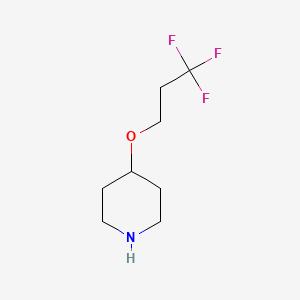
![1-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(thiophen-2-yl)urea](/img/structure/B2985480.png)


![6-(3-Methoxyphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)

